Methyl 2,3,3,3-tetrafluoropropionate is a fluorinated organic compound with significant applications in the chemical industry. It is classified as an ester derived from tetrafluoropropionic acid and methanol. The molecular formula of methyl 2,3,3,3-tetrafluoropropionate is , and it has a molecular weight of 160.07 g/mol. This compound is notable for its unique properties due to the presence of fluorine atoms, which influence its reactivity and physical characteristics.
Methyl 2,3,3,3-tetrafluoropropionate can be synthesized through various chemical processes involving fluorinated compounds. It is classified under organofluorine compounds, which are organic compounds that contain fluorine atoms. The presence of multiple fluorine atoms imparts distinct properties compared to their non-fluorinated counterparts.
The synthesis of methyl 2,3,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with a cyanide salt in the presence of an alcohol such as methanol. This method has been shown to yield high purity products under controlled conditions.
The molecular structure of methyl 2,3,3,3-tetrafluoropropionate features a propionate backbone with four fluorine substituents attached to the carbon atoms. This structure significantly affects its physical and chemical properties.
Methyl 2,3,3,3-tetrafluoropropionate participates in various chemical reactions typical for esters and fluorinated compounds. These reactions include hydrolysis, transesterification, and nucleophilic substitutions.
The mechanism by which methyl 2,3,3,3-tetrafluoropropionate exerts its effects typically involves its reactivity as an ester in various chemical transformations. The presence of fluorine enhances its electrophilicity:
Methyl 2,3,3,3-tetrafluoropropionate finds applications in various scientific fields:
The synthesis of Methyl 2,3,3,3-tetrafluoropropionate (MTPr) predominantly originates from hexafluoropropylene oxide (HFPO), leveraging its high electrophilicity. In a two-step catalytic process, HFPO first undergoes nucleophilic attack by methanol under mild conditions (0–25°C) to form the intermediate methyl 2-methoxy-2,3,3,3-tetrafluoropropionate. This reaction is facilitated by tertiary amine catalysts (e.g., triethylamine) or phase-transfer catalysts, achieving near-quantitative yields by suppressing oligomerization [7]. Critical parameters influencing selectivity include:
The intermediate undergoes subsequent acid-catalyzed dehydrohalogenation using concentrated H₂SO₄ (96%) to eliminate methanol, yielding MTPr (purity: 95%, yield: >90%). Oleum (fuming H₂SO₄) proves less effective due to sulfonation side reactions [7].
Table 1: Optimization of HFPO-Methanol Reaction Parameters
Parameter | Optimal Range | Effect on Yield | Side Products |
---|---|---|---|
Temperature | 0–25°C | >95% | <5% decarboxylation |
Catalyst (Triethylamine) | 1.5 mol% | Maximizes selectivity | Negligible oligomers |
Methanol:HFPO Ratio | 1.2:1 | Prevents HFPO dimerization | HFPO polymers |
Reaction Time | 4–6 h | Complete conversion | Methoxytetrafluoropropionate hydrate |
Alternative routes utilize chlorinated precursors like methyl 2,3-dichloro-3,3-difluoropropionate. Catalytic hydrodechlorination employs:
Table 2: Dechlorination Agents for Chlorofluoropropionate Intermediates
Reducing Agent | Conditions | Yield of MTPr | Advantages |
---|---|---|---|
Pd/C + H₂ (1 bar) | 25°C, 12 h | 85% | No solvent needed |
Triethylsilane | Reflux, 8 h | 75% | Ambient pressure operation |
Zn/AcOH | 60°C, 6 h | 65% | Low cost |
While not directly applied to MTPr synthesis, tungsten phosphide (WP) and molybdenum phosphide (MoP) demonstrate promise in model fluorination reactions. These catalysts:
Vapor-phase processing of HFPO-methanol reactions outperforms liquid-phase methods in scalability:
Table 3: Phase-Comparison for HFPO to MTPr Conversion
Parameter | Liquid-Phase | Vapor-Phase |
---|---|---|
Temperature | 0–25°C | 100–120°C |
Pressure | Ambient | 2–5 bar |
Residence Time | 4–6 h | 30–90 s |
MTPr Yield | >90% | 80–85% |
Byproduct Formation | <8% (hydrates) | 12–15% (CF₃COOCH₃) |
Scalability | Batch-limited | Continuous flow feasible |
Vapor-phase systems enable continuous production but require precise temperature control to avoid retro-Diels-Alder cleavage of HFPO. Liquid-phase reactions offer superior yields but pose challenges in exothermic heat management during scale-up [7].
Direct esterification of 2,3,3,3-tetrafluoropropionic acid (TFPA) with methanol follows acid-catalyzed nucleophilic acyl substitution:
Catalysts critically modulate efficiency:
Reactive distillation improves equilibrium displacement by removing water. Key parameters include:
K_{eq} = \frac{[MTPr][H_2O]}{[TFPA][MeOH]} = 0.15 \quad \text{(at 60°C)}
Table 4: Catalytic Systems for TFPA Esterification
Catalyst | Conditions | Conversion | MTPr Selectivity |
---|---|---|---|
H₂SO₄ (5 mol%) | Reflux, 12 h | 92% | 89% |
Amberlyst™-15 | 70°C, 24 h | 88% | >95% |
SiO₂-Al₂O₃ | 150°C vapor-phase | 78% | 82% |
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